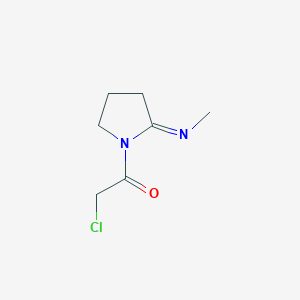

2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone, also known as CX or GA, is a synthetic compound that was developed as a chemical weapon in the mid-20th century. It is a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of nerve cells and ultimately paralysis.

Mécanisme D'action

The mechanism of action of 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone involves the irreversible inhibition of acetylcholinesterase. The compound binds covalently to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can overstimulate nerve cells and cause paralysis.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone are primarily related to its inhibition of acetylcholinesterase. This can lead to a range of symptoms including muscle weakness, respiratory distress, and seizures. In severe cases, 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone exposure can be fatal.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows researchers to study the effects of acetylcholine accumulation in the nervous system in a controlled manner. However, 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone is also highly toxic and must be handled with extreme care. Its use is strictly regulated, and researchers must take precautions to prevent accidental exposure.

Orientations Futures

There are several potential future directions for research on 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone. One area of interest is the development of new drugs that can selectively target acetylcholinesterase without causing toxicity. Another area of research is the use of 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone as a tool to study the role of acetylcholinesterase in the nervous system and to develop new therapies for neurological disorders. Finally, there is ongoing research into the development of antidotes for 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone exposure that can be used in emergency situations.

Méthodes De Synthèse

The synthesis of 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone involves the reaction of 2-chloroacetyl chloride with 2-methyliminopyrrolidine in the presence of a base such as triethylamine. The resulting product is a white crystalline solid with a melting point of 98-100°C.

Applications De Recherche Scientifique

2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone has been extensively studied for its potential use as a chemical warfare agent, but it also has applications in scientific research. It is commonly used as a tool to study the role of acetylcholinesterase in the nervous system and to develop new drugs for the treatment of neurological disorders such as Alzheimer's disease.

Propriétés

Numéro CAS |

122600-33-3 |

|---|---|

Nom du produit |

2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone |

Formule moléculaire |

C7H11ClN2O |

Poids moléculaire |

174.63 g/mol |

Nom IUPAC |

2-chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone |

InChI |

InChI=1S/C7H11ClN2O/c1-9-6-3-2-4-10(6)7(11)5-8/h2-5H2,1H3 |

Clé InChI |

JRJWERGLGBMGLN-UHFFFAOYSA-N |

SMILES |

CN=C1CCCN1C(=O)CCl |

SMILES canonique |

CN=C1CCCN1C(=O)CCl |

Synonymes |

2-Pyrrolidinimine, 1-(chloroacetyl)-N-methyl- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Z)-1,1,1,6,6,6-Hexadeuterio-4-(4-methoxyphenyl)hex-3-en-3-yl]-4-methoxybenzene](/img/structure/B48753.png)

![3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48768.png)

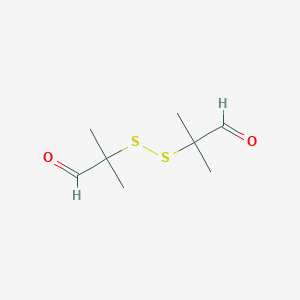

![2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol](/img/structure/B48769.png)